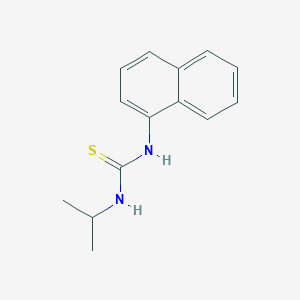

1-Isopropyl-3-(naphthalen-1-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isopropyl-3-(naphthalen-1-yl)thiourea is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . It is a thiourea derivative, characterized by the presence of an isopropyl group and a naphthalene ring attached to the thiourea moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-Isopropyl-3-(naphthalen-1-yl)thiourea typically involves the reaction of isopropylamine with naphthyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .

Analyse Des Réactions Chimiques

1-Isopropyl-3-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Anti-Cancer Properties

1-Isopropyl-3-(naphthalen-1-yl)thiourea has been investigated for its anti-cancer activity. In vitro studies indicate that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a candidate for drug development in oncology. The compound's interaction with biological targets may influence cellular pathways associated with cancer progression, providing insights into its mechanism of action.

Anti-Inflammatory Effects

Beyond its anti-cancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by inflammation.

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- In Vitro Studies : Research has demonstrated the compound's effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Inflammatory Pathway Modulation : Studies have shown that it can significantly reduce markers of inflammation in cell cultures, indicating its role in treating inflammatory diseases.

- Molecular Interaction Studies : Advanced techniques such as molecular docking have elucidated the binding affinities of this compound to target proteins involved in tumor growth and inflammation.

Mécanisme D'action

The mechanism of action of 1-Isopropyl-3-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and other biomolecules, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Isopropyl-3-(naphthalen-1-yl)thiourea can be compared with other thiourea derivatives, such as:

1-Phenyl-3-(naphthalen-1-yl)thiourea: Similar structure but with a phenyl group instead of an isopropyl group.

1-Isopropyl-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of a naphthalene ring.

1-Isopropyl-3-(pyridin-4-yl)thiourea: Similar structure but with a pyridine ring instead of a naphthalene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-Isopropyl-3-(naphthalen-1-yl)thiourea is a thiourea derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and inflammation. This compound features a unique structural configuration, characterized by an isopropyl group and a naphthalene moiety, which enhances its lipophilicity and biological efficacy compared to other thioureas.

The molecular formula of this compound is C_{13}H_{15}N_{2}S, with a molecular weight of approximately 244.36 g/mol. Its chemical structure allows for various nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve interaction with specific proteins associated with cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.8 | Modulation of signaling pathways |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. Molecular docking studies suggest that it interacts with proteins involved in cellular signaling pathways related to cancer and inflammation. This interaction can lead to modulation of key pathways such as apoptosis and cell proliferation.

Key Targets Identified

- PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : Involved in regulating cellular differentiation and metabolism.

- AKT Pathway : A critical pathway for cell survival and growth that is often dysregulated in cancer.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study published in Cancer Letters reported that treatment with this compound significantly reduced tumor size in A549 xenograft models, correlating with decreased levels of Ki67, a marker for proliferation.

- Inflammatory Bowel Disease Model : In a murine model of colitis, administration of the compound resulted in reduced inflammation markers and improved histological scores, indicating its potential therapeutic benefit in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was made:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1-Allyl-3-(naphthalen-1-yl)thiourea | Thiourea derivative | Anticancer activity |

| 4-(Naphthalen-2-yl)-2-thiourea | Thiourea derivative | Potential herbicidal activity |

This comparison highlights the distinct pharmacological profile of this compound due to its specific structural features.

Propriétés

IUPAC Name |

1-naphthalen-1-yl-3-propan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZCNPBFWWAIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.